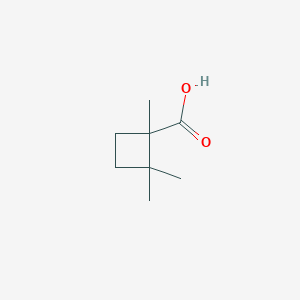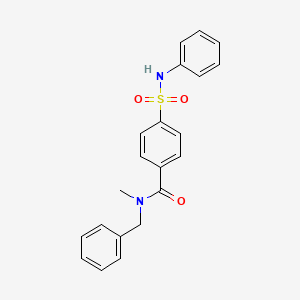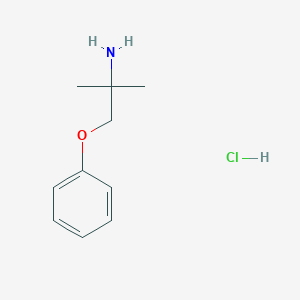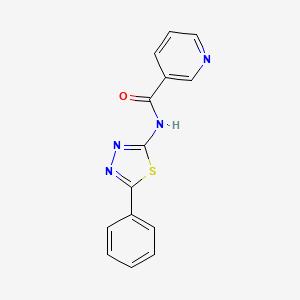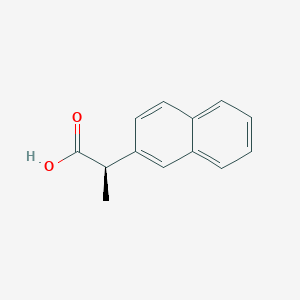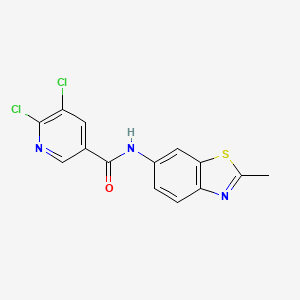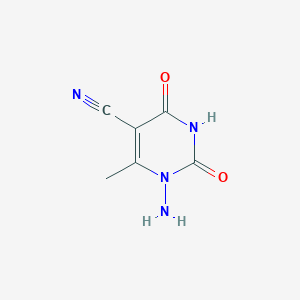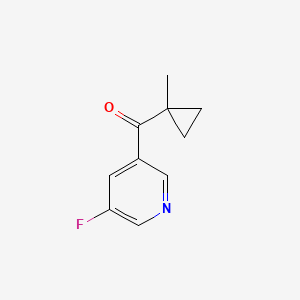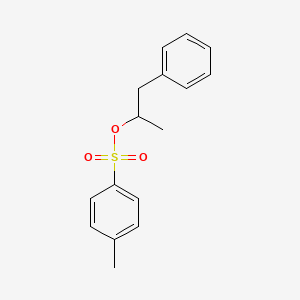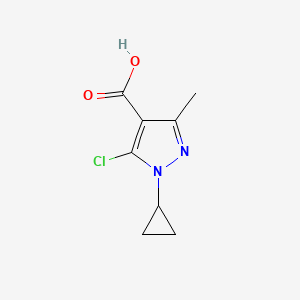
N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a 3,4,5-trimethoxyphenyl group attached to the acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The benzylated piperidine is reacted with 3,4,5-trimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the trimethoxyphenyl moiety may contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects, such as analgesia or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
- N-(1-benzylpiperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethoxyphenyl)acetamide
- N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxybenzyl)acetamide
Comparison: N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer methoxy groups, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-27-20-13-18(14-21(28-2)23(20)29-3)15-22(26)24-19-9-11-25(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-14,19H,9-12,15-16H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
VCNMHOHYMFXCOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
